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The combination of inavelisib with CDK4/6 inhibitors like palbociclib is grounded in strong biological

rationale. These drugs target interconnected pathways that tumors often use to evade treatment [1].

e Overcoming Resistance: PIK3CA mutations are a key mechanism of resistance to endocrine
therapy and CDKA4/6 inhibitors. Simultaneously blocking the PI3K pathway and CDK4/6 can
overcome this resistance and restore tumor sensitivity [1].

e Synergistic Antitumor Activity: Preclinical studies show the combination leads to enhanced cell
cycle arrest and apoptosis. In PIK3CA-mutated xenograft models, the combination demonstrated
greater antitumor efficacy compared to single-agent treatment [1].

The following diagram illustrates how inavolisib, combined with other therapies, disrupts the signaling

network that drives cancer cell proliferation and survival.
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> This diagram illustrates how Inavelisib, Palbociclib, and Endocrine Therapy concurrently target the
PI3Ka, CDK4/6, and Estrogen Receptor pathways to disrupt cancer cell proliferation and survival. The PI3K
and CDK4/6 pathways are highly interconnected, with complex feedback mechanisms that can drive

resistance when only one is targeted [2]. Simultaneous inhibition provides a synergistic effect.

Key Experimental Evidence & Protocols
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For researchers, understanding the experimental validation of imavelisib's mechanism is crucial. Key

findings and methodologies from preclinical and clinical studies are summarized below.

Experiment / Study

Key Methodology

Primary Findings / Readouts

Biochemical
Assays
(Selectivity) [3] [1]

Cell-Based
Degradation Assay

[1]

Pathway Analysis
(PD) [3] [1]

In Vivo Efficacy
(Xenograft) [1]

Clinical Trial
(Phase Il
INAVO120) [4] [5]

In vitro kinase activity assays against PI3K
a, B, 9, y isoforms.

PIK3CA-mutant cancer cell lines treated with
inavolisib; mutant p110a protein levels
measured via Western blot over 24h.

Pre- and on-treatment tumor biopsies &
ctDNA analysis; p-AKT (S473) levels
measured via IHC/Western blot.

PIK3CA-mutant HR+ BC mouse models
treated with vehicle, inavolisib, palbociclib,
fulvestrant, or combination.

Pts with PIK3CA-mutated HR+/HER2- aBC
randomized to inavolisib + palbociclib +
fulvestrant vs placebo + palbociclib +
fulvestrant.

Future Research Directions

>300-fold selectivity for PI3Ka
over other isoforms [1].

~80-90% reduction in mutant
p110a protein; minimal effect
(~15-25%) on wild-type [1].

Sustained suppression of p-AKT
& downstream signaling for
>72h [1].

Greatest antitumor efficacy with
triple combination (inavolisib +
palbociclib + fulvestrant) [1].

Median PFS: 15.0 vs 7.3 mo
(HR=0.42); confirmed ORR:
62.7% vs 28.0% [5].

While inavelisib represents a significant advance, several research avenues remain active [1]:

e Biomarker Optimization: Further refinement of biomarkers, such as PIK3CA mutation sub-types,

mutation abundance in ctDNA, and co-occurring mutations (e.g., ESR1), to better predict response.
¢ Mechanisms of Resistance: Understanding how tumors develop resistance to inavolisib-based
combinations, potentially through p21-mediated DNA damage repair or PDK1 signaling

bypass activation.

e Dosing Regimen Optimization: Exploring alternative dosing schedules to enhance efficacy and
better manage toxicity.
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Inavolisib's unique dual mechanism of inhibiting and degrading mutant PI3Ka, combined with its
synergistic activity in rational combinations, establishes it as a transformative targeted therapy for PIK3CA-

mutated advanced breast cancer.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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